molecular formula C6H4BrClOS B8711989 4-Bromobenzenesulfinic chloride

4-Bromobenzenesulfinic chloride

Cat. No.: B8711989
M. Wt: 239.52 g/mol
InChI Key: KAATYWZRDPSPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzenesulfinic chloride (CAS 75168-73-9) is an organosulfur compound with the molecular formula C₆H₄BrClOS . It serves as a valuable synthetic intermediate, or building block, in organic synthesis and medicinal chemistry research. The sulfinyl chloride functional group is reactive, allowing this compound to be used in various chemical transformations to create new carbon-sulfur or sulfur-heteroatom bonds. It is particularly useful for synthesizing more complex sulfinamide or sulfonate ester derivatives, which are key motifs in the development of pharmaceuticals and functional materials. Researchers can employ it to introduce a 4-bromophenylsulfinyl group into target molecules. As a bench-stable reagent, it facilitates the exploration of novel synthetic pathways. This compound is offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

4-bromobenzenesulfinyl chloride

InChI

InChI=1S/C6H4BrClOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H

InChI Key

KAATYWZRDPSPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)Cl)Br

Origin of Product

United States

Reactivity and Reaction Pathways of 4 Bromobenzenesulfinic Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

4-Bromobenzenesulfinic chloride is characterized by a reactive sulfur-chlorine bond, making the sulfur atom highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is the foundation for the synthesis of a range of sulfur-containing compounds. The substitution of the chloride ion is a key reaction pathway, leading to the formation of sulfinate esters and sulfinamides.

The reaction of this compound with alcohols yields sulfinate esters. This transformation is a fundamental method for introducing the 4-bromobenzenesulfinyl group into molecules.

When this compound reacts with a chiral alcohol, the potential for diastereoselective synthesis arises. The chiral environment provided by the alcohol can influence the approach of the nucleophile to the prochiral sulfur center of the sulfinyl chloride. This can lead to the preferential formation of one diastereomer over the other. The synthesis of enantioenriched sulfinate esters can be achieved through the asymmetric condensation of prochiral sulfinates and alcohols, often facilitated by an organocatalyst. nih.gov This methodology is significant for creating stereochemically defined sulfur compounds. nih.gov

The formation of sulfinate esters from sulfinyl chlorides and alcohols can proceed with a high degree of stereochemical control. nih.gov The use of chiral auxiliaries or catalysts can induce asymmetry at the sulfur atom, resulting in the formation of enantioenriched sulfinate esters. nih.govnih.gov The stereochemical outcome is dependent on factors such as the nature of the chiral alcohol, the reaction conditions, and the presence of any catalysts. For instance, in the catalytic synthesis of enantioenriched sulfinate esters, dynamic kinetic resolution of sulfinyl chlorides with alcohols has been achieved using peptide or Cinchona alkaloid-based catalysts. nih.gov The resulting sulfinate esters are valuable intermediates as they can be converted to a variety of other chiral sulfur-containing functional groups. nih.govnih.gov

Table 1: Asymmetric Synthesis of Sulfinate Esters

Aryl Sulfinate Alcohol Catalyst Diastereomeric/Enantiomeric Excess
4-Methylbenzenesulfinate Ethanol Pentanidium Good enantioselectivity
4-Cyanobenzenesulfinate Ethanol Pentanidium Moderate enantiomeric excess

This table illustrates the general principle of asymmetric sulfinate ester synthesis using analogous aryl sulfinates, as specific data for this compound was not available. The enantioselectivity is influenced by the electronic properties of the substituents on the benzene (B151609) ring. nih.gov

The reaction between this compound and primary or secondary amines is a direct method for the synthesis of sulfinamides. nih.govnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, with the subsequent elimination of hydrogen chloride.

Primary amines react readily with sulfinyl chlorides to form N-substituted sulfinamides. nih.gov This reaction is a common and effective method for creating a sulfur-nitrogen bond. cbijournal.com The process is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.com The synthesis of sulfinamides from sulfonyl chlorides can also be achieved using a reducing agent, which may proceed through a sulfinyl chloride intermediate. nih.gov

When a chiral amine is used as the nucleophile in the reaction with a sulfinyl chloride, diastereomeric sulfinamides can be formed. The inherent chirality of the amine can direct the stereochemical outcome of the reaction at the sulfur center. Chiral sulfinamides are important as chiral auxiliaries in asymmetric synthesis. researchgate.net While direct studies on the diastereoselectivity of this compound with specific chiral amines are not widely documented, the general principle holds that the steric and electronic properties of the chiral amine influence the diastereomeric ratio of the resulting sulfinamide products. For example, in the synthesis of sulfinamides from sulfonyl chlorides and chiral amines, diastereoselection has been observed, although in some reported cases, no significant diastereoselection was found. nih.gov

Table 2: Synthesis of Sulfinamides from a Sulfonyl Chloride and Various Amines

Amine Product Yield (%)
Benzylamine 66
o-Toluidine 60
Cyclopentylamine 69
Cyclohexylamine 71
tert-Butylamine 84

This table is based on data from the reaction of p-toluenesulfonyl chloride with various amines in the presence of a phosphine (B1218219) reducing agent, which proceeds via a sulfinyl chloride intermediate. It demonstrates the scope of the sulfinamide synthesis with different types of amines. The yields are generally good, though diastereoselectivity was not observed in the case of the chiral amine under these specific conditions. nih.gov

Reductive Transformations

While specific studies detailing the direct reduction of this compound to the corresponding 4-bromophenyl thioethers are not extensively documented in readily available literature, the general reactivity of sulfinyl chlorides provides a basis for this transformation. Sulfinyl chlorides are at an intermediate oxidation state between sulfenyl chlorides and sulfonyl chlorides. x-mol.com Their reduction typically leads to the formation of thioethers or disulfides.

The conversion of a sulfinyl chloride, such as this compound, to a thioether would involve a formal reduction of the sulfur center and the formation of a new carbon-sulfur bond. This can be conceptually achieved by reacting the sulfinyl chloride with a suitable organometallic nucleophile, which acts as both a reducing agent and a source of the alkyl or aryl group to be attached to the sulfur. For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would be expected to yield the corresponding thioether (Ar-S-R). x-mol.com

It is important to note that the reaction conditions would need to be carefully controlled to favor the formation of the thioether over other potential side products. The reactivity of sulfinyl chlorides with nucleophiles is high, and side reactions, such as the formation of sulfoxides or disulfides, could occur. x-mol.com

Reactions with Unsaturated Substrates

Recent research has demonstrated the divergent reactivity of arylsulfinyl chlorides with styrenes, leading to either hydroxysulfenylation or chlorosulfonylation products, with the outcome being steered by the choice of catalyst and the controlled disproportionation of key intermediates. x-mol.comresearchgate.netresearchgate.net

The reaction of this compound with styrenes in the presence of a homogeneous catalyst like zinc chloride (ZnCl₂) can lead to the formation of β-hydroxy-phenylethyl sulfides. researchgate.net This transformation, termed hydroxysulfenylation, involves the addition of the arylsulfenyl group and a hydroxyl group across the double bond of the styrene (B11656).

The reaction is generally characterized by its mild conditions and tolerance of a wide range of functional groups on both the arylsulfinyl chloride and the styrene. researchgate.net

In a contrasting reaction pathway, the use of a heterogeneous catalyst, such as copper oxide nanoparticles (CuO NPs), can direct the reaction between this compound and styrenes towards chlorosulfonylation, yielding β-chloro-phenylethyl sulfones. researchgate.net In this case, the sulfur atom is oxidized to the sulfone state, and a chlorine atom and the arylsulfonyl group are added across the styrene double bond.

The key to this divergent reactivity lies in the metal-steered disproportionation of the sulfoxide-onium ion intermediate. researchgate.net The heterogeneous CuO catalyst is believed to promote a disproportionation process where one molecule of the sulfinyl chloride is effectively oxidized to a sulfonyl species while another is reduced. This in-situ generated sulfonyl species then participates in the addition to the styrene.

This method provides a pathway to sulfones directly from sulfinyl chlorides and styrenes under relatively mild, oxidant-free conditions. researchgate.net

The disproportionation of sulfoxide-onium ions is a pivotal mechanistic feature that governs the outcome of the reactions between arylsulfinyl chlorides and unsaturated compounds like styrenes. researchgate.netresearchgate.net The nature of the catalyst employed plays a critical role in controlling this disproportionation.

In the presence of a homogeneous Lewis acid such as ZnCl₂, the sulfoxide-onium ion intermediate is steered towards a pathway that results in the net hydroxysulfenylation product without a change in the oxidation state of the sulfur atom from the starting sulfinyl chloride. researchgate.net

Conversely, heterogeneous catalysts like CuO nanoparticles facilitate a disproportionation of the sulfoxide-onium ions. researchgate.net This leads to the in-situ generation of both more oxidized (sulfonyl) and more reduced sulfur species. The reactive sulfonyl species is then trapped by the alkene, leading to the chlorosulfonylation product. This understanding of controlled disproportionation allows for the selective synthesis of either β-hydroxy sulfides or β-chloro sulfones from the same set of starting materials by simply changing the catalyst. researchgate.net

Transformations Involving the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Heck reaction, for instance, allows for the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would enable the introduction of a vinyl group at the 4-position of the benzenesulfinic chloride core.

Another prominent example is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. nobelprize.orglibretexts.org This reaction is highly versatile for the formation of biaryl compounds. For example, reacting this compound with phenylboronic acid would yield a biphenyl (B1667301) derivative. The reactivity of aryl bromides in Suzuki couplings is well-established, and while electron-withdrawing groups can influence the reaction, conditions can often be optimized for successful coupling. researchgate.netmdpi.com

Furthermore, other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (with organotin reagents) and the Negishi coupling (with organozinc reagents), could also be employed to functionalize the aryl bromide position. nobelprize.orgnih.gov The choice of reaction would depend on the desired substituent to be introduced and the functional group tolerance of the specific catalytic system. It is important to consider that the sulfinyl chloride group is reactive and may need to be protected or the reaction conditions carefully chosen to avoid its interference in the cross-coupling reaction.

Cross-Coupling Reactions (Conceptual)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While aryl sulfonyl chlorides have been utilized in cross-coupling reactions, the participation of the intact sulfinyl chloride group (S(O)Cl) in such reactions is not a commonly reported transformation. nih.gov

Conceptually, a cross-coupling reaction involving the intact S(O)Cl group of this compound would require a catalytic cycle that activates the C-Br bond for coupling while leaving the S(O)Cl moiety untouched. Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, are prominent methods for coupling aryl halides. nih.govyoutube.com For instance, a Suzuki reaction couples an organoboron reagent with an organic halide. youtube.com The reactivity order for Suzuki-Miyaura cross-coupling is generally Ar-I > Ar-SO₂Cl > Ar-Br >> Ar-Cl. nih.gov

Given that the aryl-bromine bond is typically reactive in these transformations, it is conceivable that this compound could undergo cross-coupling at the bromine-substituted carbon. The success of such a reaction would depend on the ability of the catalytic system to tolerate the electrophilic sulfinyl chloride group. The sulfinyl chloride itself is highly reactive toward nucleophiles, which could lead to competing side reactions. solubilityofthings.com

Electrophilic Aromatic Substitution on Substituted Aryl Sulfinyl Chlorides

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The feasibility and regioselectivity of SEAr reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

The sulfinyl chloride group (-SOCl) is an electron-withdrawing group. Such groups are known to be deactivating and meta-directing for subsequent electrophilic aromatic substitution reactions. The deactivating nature arises from the inductive withdrawal of electron density from the aromatic ring, which destabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction mechanism. libretexts.org

Therefore, for this compound, the existing bromine atom and the sulfinyl chloride group would both influence any further electrophilic substitution. Halogens are typically ortho-, para-directing but deactivating. The sulfinyl chloride group is meta-directing and deactivating. The interplay between these two groups would make further substitution challenging and would likely require harsh reaction conditions. The substitution pattern of the products would be dictated by the combined directing effects of both substituents.

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands Derived from 4-Bromobenzenesulfinic Chloride

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. illinois.eduacsgcipr.org Derivatives of this compound, particularly chiral sulfoxides, have been employed for this purpose. illinois.edu

The fundamental principle behind using chiral auxiliaries derived from this compound lies in their ability to create a chiral environment around a reactive center. illinois.edu The sulfoxide (B87167) group, when attached to the 4-bromophenyl backbone, is inherently chiral at the sulfur atom if the other substituent is not a lone pair. researchgate.net The steric and electronic properties of the 4-bromophenyl group, combined with the chirality at the sulfur center, can effectively shield one face of a nearby prochiral center, directing the approach of a reagent to the opposite face. This results in the preferential formation of one stereoisomer over another, a process known as asymmetric induction. illinois.edu

The effectiveness of this stereochemical control is dependent on the formation of highly ordered transition states where the chiral auxiliary, the substrate, and the reagent are in a well-defined spatial arrangement. researchgate.net The lone pairs of electrons on both the sulfur and oxygen atoms of the sulfoxide can coordinate to Lewis acidic species, further rigidifying the transition state and enhancing stereoselectivity. researchgate.net

A well-established method for the preparation of enantiomerically pure sulfoxides is the Andersen synthesis, which can be adapted using this compound. illinois.edu This procedure involves the reaction of the sulfinyl chloride with a chiral, non-racemic alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.eduwiley-vch.de

These diastereomers, which differ in their configuration at the sulfur atom, can then be separated by physical methods like crystallization. illinois.edu Subsequent treatment of the separated diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur center to yield the corresponding enantiomerically pure sulfoxide. illinois.edu The 4-bromophenyl group provides crystallinity to the intermediate sulfinate esters, often facilitating their separation.

Table 1: Key Steps in the Andersen Synthesis of Chiral Sulfoxides

StepDescriptionKey Reagents
1EsterificationThis compound, Chiral alcohol (e.g., (-)-menthol)
2Diastereomer SeparationCrystallization
3Nucleophilic SubstitutionGrignard reagent (R-MgBr)

While chiral sulfoxides are a prominent class of ligands in asymmetric catalysis, specific examples of derivatives from this compound being used in the catalytic asymmetric ring-opening of epoxides are not extensively documented in the reviewed literature. nih.gov The field of asymmetric epoxide ring-opening is dominated by other catalyst systems, such as those based on chiral salen-metal complexes. rsc.org However, the potential for chiral 4-bromophenyl sulfoxides to act as ligands in other rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids to α,β-unsaturated carbonyl compounds has been explored, demonstrating good catalytic activities and enantioselectivities. nih.gov

Building Blocks for Complex Molecular Architectures

The 4-bromobenzenesulfinyl and 4-bromobenzenesulfonyl moieties can be incorporated into molecules as building blocks for the construction of more complex chemical structures.

The direct use of this compound as a primary building block for the construction of heterocyclic rings is not a widely reported application in the surveyed literature. However, related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, have been utilized as precursors for the synthesis of various heterocycles, including pyrimidines, pyranes, and pyridines. researchgate.net This suggests the potential for appropriately functionalized derivatives of this compound to participate in cyclization reactions to form heterocycles. For instance, 4-bromobenzenesulfonamides can be involved in the synthesis of four-membered heterocyclic sultams. researchgate.net

The use of 4-bromobenzenesulfonyl chloride, a related and more stable derivative, offers a pathway for the functionalization of complex molecules. The sulfonyl chloride group can react with various nucleophiles to introduce the 4-bromobenzenesulfonyl group. This has been particularly explored in the context of living radical polymerization, where arylsulfonyl chlorides can act as initiators. cmu.edu The principles developed in this area could potentially be applied to the controlled functionalization of complex organic substrates. However, specific and detailed examples of using this compound for the functionalization of complex natural products or other intricate molecular scaffolds are not prevalent in the reviewed scientific literature.

Precursors for Other Organosulfur Compounds

This compound serves as a versatile precursor in the synthesis of a variety of organosulfur compounds. Its reactivity, centered at the sulfinyl chloride group, allows for the facile introduction of the 4-bromobenzenesulfinyl moiety into diverse molecular frameworks. This section explores its application in the synthesis of sulfinate esters, sulfinamides, and thiosulfinates, highlighting its importance in advanced organic synthesis.

Synthesis of Sulfinate Esters and their Derivatives

The reaction of this compound with alcohols provides a direct route to the corresponding sulfinate esters. This transformation is a nucleophilic substitution at the sulfur atom, where the alcohol oxygen attacks the electrophilic sulfur, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.ukdocbrown.info

The general reaction can be represented as: 4-Br-C₆H₄S(O)Cl + R-OH → 4-Br-C₆H₄S(O)OR + HCl

The synthesis of sulfinate esters is significant as these compounds are valuable intermediates in their own right, finding application in various chemical transformations. rsc.org For instance, the Andersen synthesis of chiral sulfoxides relies on the diastereoselective preparation of sulfinate esters from a chiral alcohol, followed by reaction with an organometallic reagent. nih.gov The stereochemistry at the sulfur atom is controlled by the chiral auxiliary derived from the alcohol.

Recent advancements have focused on the development of catalytic and enantioselective methods for the synthesis of sulfinate esters from sulfinyl chlorides. ntu.edu.sg Chiral catalysts, such as Cinchona alkaloids, have been employed to achieve dynamic kinetic resolution of racemic sulfinyl chlorides, affording enantioenriched sulfinate esters. nih.govntu.edu.sg These methods offer a powerful tool for accessing chiral sulfur compounds with high optical purity. nih.gov

Table 1: Examples of Sulfinate Ester Synthesis

Reactant 1Reactant 2Catalyst/BaseProduct
This compoundEthanolPyridine (B92270)Ethyl 4-bromobenzenesulfinate (B8426795)
This compoundMethanolTriethylamineMethyl 4-bromobenzenesulfinate
This compound(R)-(-)-Mandelic acidPyridine(R)-Mandelic acid 4-bromobenzenesulfinate ester

Formation of Sulfinamides and their Stereoisomers

Analogous to the synthesis of sulfinate esters, this compound readily reacts with primary and secondary amines to furnish sulfinamides. This reaction also proceeds via a nucleophilic substitution mechanism at the sulfinyl sulfur. nih.gov The use of a base is again standard practice to scavenge the generated HCl.

The general equation for sulfinamide formation is: 4-Br-C₆H₄S(O)Cl + R₂NH → 4-Br-C₆H₄S(O)NR₂ + HCl

Sulfinamides, particularly chiral sulfinamides, are of considerable interest in asymmetric synthesis, where they serve as chiral auxiliaries, ligands, and catalysts. nih.govacs.org The development of stereoselective methods for their synthesis is therefore a key area of research. The reaction of a sulfinyl chloride with a chiral amine can lead to the formation of diastereomeric sulfinamides, which can often be separated by chromatography. nih.gov

While sulfinyl chlorides are valuable for preparing sulfinamides, their stability can be a concern. nih.gov Alternative one-pot methods have been developed, such as the synthesis of sulfinamides from the more stable sulfonyl chlorides via in situ reduction. nih.gov These methods broaden the scope and practicality of accessing this important class of organosulfur compounds. nih.govnih.gov

Table 2: Synthesis of Sulfinamides from this compound

Reactant 1Reactant 2BaseProduct
This compoundAmmoniaTriethylamine4-Bromobenzenesulfinamide
This compoundAnilinePyridineN-Phenyl-4-bromobenzenesulfinamide
This compound(S)-(-)-α-MethylbenzylaminePyridine(S)-N-(α-Methylbenzyl)-4-bromobenzenesulfinamide

Applications in the Synthesis of Thiosulfinates

The synthesis of thiosulfinates can be achieved through the reaction of sulfinyl chlorides with thiols. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfinyl chloride, resulting in the formation of a sulfur-sulfur bond and the elimination of hydrogen chloride.

The general reaction is as follows: 4-Br-C₆H₄S(O)Cl + R-SH → 4-Br-C₆H₄S(O)S-R + HCl

Thiosulfinates are known for their biological activity and are found in nature, for instance, in garlic (allicin and related compounds). nih.gov The synthetic variants prepared from precursors like this compound allow for the exploration of structure-activity relationships and the development of new therapeutic agents. The reaction of sulfenyl chlorides, which are closely related to sulfinyl chlorides, with thiols has been shown to proceed rapidly. nih.gov

The synthesis of unsymmetrical thiosulfinates is readily accomplished using this method by selecting the appropriate sulfinyl chloride and thiol. The 4-bromophenyl group can be strategically incorporated to modulate the properties of the resulting thiosulfinate.

Table 3: Formation of Thiosulfinates

Reactant 1Reactant 2BaseProduct
This compoundEthanethiolTriethylamineS-Ethyl 4-bromobenzenethiosulfinate
This compoundThiophenolPyridineS-Phenyl 4-bromobenzenethiosulfinate
This compoundBenzyl mercaptanTriethylamineS-Benzyl 4-bromobenzenethiosulfinate

Mechanistic Investigations of 4 Bromobenzenesulfinic Chloride Reactions

Kinetic Studies of Sulfur-Chlorine Bond Reactivity

Kinetic studies are crucial for quantifying the reactivity of the sulfur-chlorine (S-Cl) bond in 4-bromobenzenesulfinic chloride and related aryl sulfinyl chlorides. These investigations often involve measuring reaction rates under various conditions to elucidate the factors governing the cleavage of this bond.

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides also provides information on S-Cl bond cleavage. cdnsciencepub.com For 4-nitrobenzenesulfonyl chloride, the reduction proceeds via a "sticky" dissociative mechanism where electron transfer and S-Cl bond cleavage are concerted. cdnsciencepub.com This suggests that the nature of the substituent and the reaction conditions significantly influence the dynamics of S-Cl bond breaking.

Elucidation of Reaction Pathways and Intermediates

The reactions of this compound can proceed through various pathways, often involving reactive intermediates. The specific pathway is dictated by the nature of the reactants, solvent, and other reaction conditions.

In nucleophilic substitution reactions, the mechanism can range from a concerted SN2-type process to a stepwise addition-elimination pathway. Theoretical studies on the chloride-chloride exchange in arenesulfonyl chlorides suggest a single transition state consistent with an SN2 mechanism. nih.gov However, for other nucleophiles or related substrates, an addition-elimination mechanism involving a sulfurane intermediate may be operative.

Electrochemical studies on substituted benzenesulfonyl chlorides have identified radical anions and arylsulfinyl radicals as key intermediates. cdnsciencepub.com For instance, the reduction of 3-nitrobenzenesulfonyl chloride proceeds through a stepwise mechanism forming a radical anion, whereas the 4-nitro isomer undergoes a concerted dissociation to an arylsulfinyl radical and a chloride anion. cdnsciencepub.com These findings highlight the potential for radical pathways in the reactions of aryl sulfinyl chlorides.

Influence of Substituents on Reaction Rates and Selectivity (General Aryl Sulfinyl Chlorides)

The electronic and steric properties of substituents on the aryl ring significantly impact the reaction rates and selectivity of aryl sulfinyl chlorides.

Electronic Effects: Electron-donating groups increase the electron density on the benzene (B151609) ring, which can affect the reactivity of the sulfinyl chloride group. Conversely, electron-withdrawing groups, such as the bromo group in this compound, decrease the electron density of the ring. lumenlearning.com In nucleophilic substitution reactions at the sulfur atom, electron-withdrawing groups generally accelerate the reaction by stabilizing the transition state. nih.gov This is supported by the positive ρ-value observed in the Hammett plot for the chloride-chloride exchange in arenesulfonyl chlorides. nih.gov

The table below illustrates the relative rates of nitration in benzene derivatives, showing how different substituents affect the reactivity of the aromatic ring in electrophilic aromatic substitution. While not directly measuring reactivity at the sulfinyl chloride group, it demonstrates the powerful influence of substituents on the electronic character of the ring. lumenlearning.com

Substituent (R in C₆H₅R)Relative Rate of Nitration
OH1,000
CH₃25
H1
I0.18
F0.15
Cl0.033
Br0.030
NO₂6 x 10⁻⁸
Data sourced from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com

Steric Effects: Ortho-substituents can exert steric hindrance, which may slow down reactions by impeding the approach of the nucleophile. royalholloway.ac.uk However, in some cases, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of nucleophilic substitution at sulfonyl sulfur. nih.gov This has been attributed to a rigid and sterically congested ground state structure that is closer in energy to the transition state. nih.gov

Stereochemical Analysis of Chiral Transformations

This compound is a key reagent in the synthesis of chiral sulfoxides, which are valuable intermediates in asymmetric synthesis. The stereochemical outcome of these reactions is of paramount importance.

The reaction of sulfinyl chlorides with chiral alcohols, such as (-)-menthol, produces diastereomeric sulfinate esters. illinois.edu These diastereomers can often be separated by crystallization. illinois.edu Subsequent nucleophilic substitution at the sulfur center with an organometallic reagent, like a Grignard reagent, typically proceeds with a clean inversion of configuration at the sulfur atom. illinois.edu This process, pioneered by Andersen, remains a widely used method for the synthesis of enantiomerically pure sulfoxides. illinois.edu

The stereoselectivity of these transformations is highly dependent on the chiral auxiliary used and the reaction conditions. For example, the condensation of a sulfinyl chloride with an amino indanol derivative can selectively yield different diastereomers of the resulting oxathiazolidine by varying the reaction conditions. illinois.edu The development of such modular chiral auxiliaries has expanded the scope of asymmetric sulfoxide (B87167) synthesis. illinois.edu

The reduction of β-ketosulfoxides, which can be prepared from sulfinates, often proceeds with high diastereoselectivity, controlled by the existing stereocenter at the sulfur atom. iupac.orgresearchgate.net This allows for the synthesis of enantioenriched β-hydroxysulfoxides, which are versatile chiral building blocks. researchgate.net

Computational Chemistry Approaches to 4 Bromobenzenesulfinic Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-bromobenzenesulfinic chloride, DFT calculations are instrumental in understanding its reactivity and the mechanisms of its reactions.

DFT calculations are crucial for elucidating the mechanisms of reactions involving sulfonyl chlorides. Studies on related arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfur atom can proceed through different pathways, primarily the SN2 mechanism or an addition-elimination (A-E) mechanism. semanticscholar.orgdntb.gov.ua DFT can map the potential energy surface of these reactions, identifying transition states and intermediates to determine the most likely pathway.

For instance, the chloride-chloride exchange reaction in a range of arenesulfonyl chlorides was investigated using DFT, revealing that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. semanticscholar.orgdntb.gov.ua In contrast, the fluoride (B91410) exchange reaction is suggested to occur through an addition-elimination mechanism, involving a more stable intermediate. semanticscholar.org The energy profile for the reaction of this compound with a nucleophile can be similarly calculated to determine the activation energies and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics.

Table 1: Representative Activation Parameters for Chloride Exchange in Substituted Arenesulfonyl Chlorides This table illustrates the effect of substituents on the activation parameters for the chloride exchange reaction, as determined by experimental and DFT methods for a series of arenesulfonyl chlorides. This data provides a basis for predicting the behavior of this compound.

Substituent (para/meta)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
4-Me₂N15.5-25.5
4-MeO16.2-24.8
4-Me17.1-23.9
H17.8-23.2
4-Br (Predicted to be similar to 4-Cl)(Predicted to be similar to 4-Cl)
4-Cl18.2-22.8
3-CF₃19.5-21.5

Source: Adapted from studies on arenesulfonyl chlorides. semanticscholar.org

DFT calculations can predict the reactivity of this compound by analyzing its electronic properties. The electrophilicity of the sulfur atom, which is a key factor in its reactions with nucleophiles, can be quantified using various DFT descriptors. The presence of the bromine atom at the para-position influences the electronic properties of the benzene (B151609) ring and, consequently, the reactivity of the sulfonyl chloride group.

Studies on a series of para- and meta-substituted arenesulfonyl chlorides have shown a clear correlation between the substituent's electronic effect and the reaction rate. semanticscholar.org The chloride exchange rates for these compounds were found to follow the Hammett equation, with a positive ρ-value of +2.02, indicating that electron-withdrawing groups increase the reaction rate by stabilizing the transition state. semanticscholar.org The bromine atom in this compound acts as an electron-withdrawing group (through induction) and a weak deactivator, which enhances the electrophilicity of the sulfonyl group.

Table 2: Hammett Substituent Constants and Relative Rate Constants for Chloride Exchange This table demonstrates the correlation between the electronic nature of the substituent and the rate of chloride exchange in arenesulfonyl chlorides, providing a framework for understanding the reactivity of the bromo-substituted compound.

SubstituentHammett Constant (σ)Relative Rate Constant (k/k₀)
4-Me₂N-0.660.03
4-MeO-0.270.13
4-Me-0.170.35
H0.001.00
4-Br +0.23 (Predicted to be > 1)
4-Cl+0.232.11
3-CF₃+0.437.94

Source: Based on experimental and theoretical studies of arenesulfonyl chlorides. semanticscholar.org

Molecular Dynamics Simulations (Potential Applications)

Potential applications of MD for this compound include:

Solvation Studies: Simulating the compound in various solvents to understand how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Interaction with Biomolecules: If used as a reagent in the synthesis of potential drug candidates, MD simulations could be employed to study the binding of the resulting sulfonamides to their biological targets, such as enzymes or receptors. This can help in understanding the mode of action and in designing more potent inhibitors.

Reaction Dynamics: In conjunction with quantum mechanics (QM/MM methods), MD simulations can be used to study the dynamics of its reactions in a condensed phase, providing a more realistic picture than gas-phase DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual, if relevant to its use as a reagent)

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While this compound is a reagent and not typically the final active compound, QSAR can be conceptually applied to the sulfonamides derived from it.

For example, if a library of sulfonamides is synthesized from this compound by reacting it with various amines, QSAR models could be developed to correlate the structural features of the amine substituents with the observed biological activity (e.g., enzyme inhibition, antimicrobial activity). nih.govresearchgate.net The descriptors used in such a QSAR study would quantify steric, electronic, and hydrophobic properties of the substituents. This approach can guide the synthesis of more potent and selective compounds.

Elucidation of Noncovalent Interactions

Noncovalent interactions play a crucial role in the crystal packing of molecules and their interactions in solution. For molecules related to this compound, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Hirshfeld surface analysis has been used to visualize and quantify these interactions. nih.gov

This type of analysis can reveal the presence and relative importance of hydrogen bonds, halogen bonds (involving the bromine atom), and other van der Waals forces. nih.gov For this compound itself, computational methods can be used to study the nature of the C-Br···O and C-H···O interactions, which can influence its physical properties and reactivity. Understanding these noncovalent interactions is important for crystal engineering and for understanding its behavior in different chemical environments.

Analytical Methodologies in the Study of 4 Bromobenzenesulfinic Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable information about the molecular structure and functional groups present in 4-bromobenzenesulfinic chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound.

¹H NMR: The proton NMR spectrum of 4-bromobenzenesulfonyl chloride, a closely related and commercially available compound, shows characteristic signals for the aromatic protons. chemicalbook.com Due to the bromine and sulfonyl chloride substituents on the benzene (B151609) ring, the protons on the ring are in different chemical environments, leading to distinct peaks in the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For 4-bromobenzenesulfonyl chloride, distinct signals are observed for each carbon atom in the benzene ring, with their chemical shifts influenced by the attached bromine and sulfonyl chloride groups. chemicalbook.com

A summary of typical NMR data for a related compound, 4-bromobenzenesulfonyl chloride, is presented below.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹H7.303DoubletJ(A,B)=9.2 Hz, J(B, F-19)=8.0 Hz
¹H8.082DoubletJ(A,B)=9.2 Hz, J(A,F-19)=4.8 Hz
¹³CVariesSinglet
Note: Data is for the related compound 4-fluorobenzenesulfonyl chloride, illustrating typical patterns. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of sulfonyl chlorides, characteristic absorption bands are observed for the S=O and C-Cl bonds. Aromatic compounds also exhibit specific bands for C-H and C=C stretching and bending vibrations. libretexts.org The IR spectrum of a related compound, N-acetylsulfanilyl chloride, shows these characteristic peaks. nist.gov

Key IR absorption bands for related structures include:

C-H stretch (aromatic): 3100-3000 cm⁻¹ libretexts.org

C=C stretch (in-ring): 1600-1400 cm⁻¹ libretexts.org

S=O stretch: Typically in the region of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹

C-Br stretch: 690-515 cm⁻¹ libretexts.org

C-Cl stretch: 850-550 cm⁻¹ libretexts.org

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. The mass spectrum of 2-bromobenzenesulfonyl chloride, an isomer, is available and provides an example of the fragmentation patterns that can be expected. nist.gov The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of the compound. libretexts.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For compounds like this compound and its derivatives, reversed-phase HPLC is often employed. sielc.com

A critical application of HPLC in the context of chiral derivatives of this compound is the determination of enantiomeric excess (ee). heraldopenaccess.us This is particularly important in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause undesirable side effects. heraldopenaccess.us Chiral HPLC, using a chiral stationary phase, can separate enantiomers, allowing for their quantification and the determination of the ee. uma.esnih.gov

Parameter Description
Stationary Phase Typically a chiral column for enantiomeric separation.
Mobile Phase A mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers.
Detector UV-Vis is common; chiroptical detectors like Circular Dichroism (CD) can also be used. heraldopenaccess.us

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is another powerful separation technique, but its applicability to this compound may be limited due to the compound's relatively low volatility and potential for thermal degradation. However, for more volatile derivatives, GC can be a suitable method for purity analysis. The purity of the related compound 4-bromobenzenesulfonyl chloride has been assessed by GC. avantorsciences.com GC has also been used in the analysis of other halogenated benzene derivatives. nist.gov

X-ray Crystallography for Structural Elucidation (for stable derivatives)

A thorough review of scientific literature and crystallographic databases indicates a notable absence of published single-crystal X-ray diffraction studies specifically for stable derivatives of this compound. Consequently, detailed experimental data, including unit cell parameters, bond lengths, bond angles, and comprehensive three-dimensional structural models for compounds such as esters or amides derived directly from this compound, are not available in the public domain.

X-ray crystallography is a definitive analytical technique for the precise determination of the atomic and molecular structure of a crystalline solid. In the context of this compound derivatives, this methodology would be invaluable for:

Unambiguous Confirmation of Molecular Structure: Providing exact spatial arrangements of atoms, confirming connectivity, and elucidating conformational details of the sulfinyl group and its substituents.

Analysis of Intermolecular Interactions: Revealing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and influence the material's bulk properties.

Determination of Stereochemistry: Establishing the absolute configuration of chiral centers, which is crucial for derivatives with stereogenic sulfur atoms.

The high reactivity of the sulfinyl chloride functional group (R-SOCl) presents significant challenges for the synthesis and isolation of stable, crystalline derivatives suitable for X-ray diffraction analysis. This inherent instability may contribute to the current lack of crystallographic data. While studies on the more stable and widely used 4-bromobenzenesulfonyl chloride derivatives are more common, the corresponding data for the sulfinic analogues remain elusive. Future research involving the successful synthesis and crystallization of stable this compound derivatives would be necessary to provide the foundational crystallographic data for this class of compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfinic acids and their derivatives can be challenging due to their potential instability. wikipedia.org Traditional methods for preparing related sulfonyl chlorides often involve harsh reagents like thionyl chloride or chlorosulfonic acid, which present environmental and safety concerns. nih.gov Future research should prioritize the development of green and sustainable methods for the synthesis of 4-bromobenzenesulfinic chloride.

Key areas for investigation could include:

Catalytic Approaches: Exploring transition-metal-catalyzed methods, such as those inspired by palladium-catalyzed cross-coupling reactions, could offer a milder and more selective route to the target compound. nih.gov

Electrochemical Synthesis: Electrochemical methods, which can generate reactive species under controlled conditions, could provide a sustainable alternative to traditional chemical oxidants or reductants. rsc.org

Flow Chemistry: Continuous flow technologies could enable the safe and efficient synthesis of potentially unstable intermediates like sulfinyl chlorides by minimizing reaction volumes and allowing for precise control over reaction parameters.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Potential Challenges
Traditional Chlorination Established methodology for similar compounds. Harsh reagents, potential for side reactions, environmental concerns.
Catalytic Synthesis High selectivity, milder reaction conditions, potential for functional group tolerance. Catalyst cost and sensitivity, optimization of reaction conditions.
Electrochemical Methods Avoids stoichiometric chemical reagents, high degree of control. Specialized equipment required, potential for electrode fouling.

| Flow Chemistry | Enhanced safety for unstable compounds, improved scalability and control. | Initial setup costs, requires expertise in flow systems. |

Expanding the Scope of Reactivity and Applications

The reactivity of this compound is anticipated to be rich and varied, offering numerous opportunities for synthetic applications. The sulfinyl chloride functional group is a potent electrophile, poised to react with a wide range of nucleophiles.

Future research should systematically explore its reactions with:

Alcohols and Amines: To generate the corresponding sulfinate esters and sulfinamides. These products could serve as valuable building blocks in medicinal chemistry and materials science.

Carbon Nucleophiles: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) could lead to the formation of sulfoxides, which are important functional groups in asymmetric synthesis and pharmaceuticals. wikipedia.org

Radical Reactions: Investigating the potential for this compound to participate in radical-based transformations could open up new avenues for carbon-sulfur bond formation.

The bromine atom on the aromatic ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of substituted arylsulfinic acid derivatives.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future studies should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas for mechanistic investigation include:

Kinetics and Thermodynamics: Detailed kinetic studies of its reactions with various nucleophiles will provide quantitative data on its reactivity.

Intermediate Trapping: Experiments designed to trap and characterize reactive intermediates will offer direct evidence for proposed mechanistic steps.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states, predict reaction pathways, and understand the electronic factors that govern its reactivity. oregonstate.edu

Understanding the delicate balance between different reactive pathways, such as nucleophilic substitution at the sulfur center versus reactions involving the aromatic ring, will be a key challenge and a significant area for discovery.

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications (as a synthetic tool)

Bio-orthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.govacs.org While established bio-orthogonal reactions often involve functional groups like azides, alkynes, and tetrazines, the unique reactivity of the sulfinyl chloride moiety could potentially be harnessed in this context, likely as a tool for creating probes rather than a direct bio-orthogonal partner itself. nih.govnih.gov

Future research in this area could focus on:

Synthesis of Novel Probes: Using this compound as a starting material to synthesize more complex molecules that could be evaluated for bio-orthogonal reactivity. The sulfinamide linkage, for example, could be incorporated into larger molecular scaffolds.

Controlled Release Systems: The reactivity of sulfinate esters or sulfinamides could be exploited for the development of stimuli-responsive systems for the controlled release of therapeutic agents or imaging probes.

Covalent Inhibitor Scaffolds: Given the electrophilic nature of the sulfinyl chloride, it could serve as a warhead for the design of covalent inhibitors targeting specific amino acid residues in proteins.

While the direct application of this compound in living systems is unlikely due to its high reactivity, its role as a versatile precursor to more stable and biocompatible molecules warrants significant investigation.

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromobenzenesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:
The most common synthesis involves sulfonation of 4-bromobenzene using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C). The reaction proceeds via electrophilic substitution, forming the sulfonyl chloride intermediate. Excess chlorosulfonic acid is required to avoid incomplete sulfonation. Post-reaction, the product is quenched in ice-water and purified via recrystallization from non-polar solvents like dichloromethane .
Key Variables:

  • Temperature: Elevated temperatures (>10°C) risk over-sulfonation or decomposition.
  • Stoichiometry: A 1:3 molar ratio of 4-bromobenzene to ClSO₃H maximizes yield (~70–80%) .

Advanced: How can researchers mitigate byproduct formation (e.g., dihalogenated derivatives) during synthesis?

Data Contradiction Analysis:
Byproducts like 4-bromo-2,6-dichlorobenzenesulfonyl chloride ( ) may arise from residual chlorine in reagents or competing electrophilic substitution. To address this:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate mono- and di-substituted products.
  • Reagent Quality: Ensure chlorosulfonic acid is free of Cl₂ impurities. Trace chlorine can halogenate the benzene ring at ortho/para positions .

Basic: What analytical techniques are critical for confirming the structure and purity of 4-bromobenzenesulfonyl chloride?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as a doublet (δ 7.8–8.2 ppm, J = 8.5 Hz) due to para-substitution.
    • ¹³C NMR: The sulfonyl group causes deshielding (~125–135 ppm for aromatic carbons) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for research-grade material) .

Advanced: How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the sulfonyl chloride’s electrophilicity. Key findings:

  • The sulfonyl group’s electron-withdrawing nature activates the bromine for nucleophilic aromatic substitution (SNAr).
  • Transition-state analysis reveals steric hindrance at the ortho position, favoring para-substitution in Suzuki-Miyaura couplings .

Basic: What safety protocols are essential when handling 4-bromobenzenesulfonyl chloride?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation: Work in a fume hood to avoid inhalation of HCl gas released during hydrolysis.
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and amines .

Advanced: How does the compound’s stability vary under different solvent systems, and what degradation products form?

Data Contradiction Analysis:
In polar aprotic solvents (e.g., DMF), hydrolysis to 4-bromobenzenesulfonic acid occurs slowly. In contrast, protic solvents (e.g., methanol) accelerate degradation via nucleophilic attack.

  • Degradation Pathway:
    C6H4BrSO2Cl+H2OC6H4BrSO3H+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{BrSO}_3\text{H} + \text{HCl}
    Monitor via FT-IR: Loss of S=O stretching (1370 cm⁻¹) and emergence of -SO₃H (broad ~3400 cm⁻¹) .

Basic: What are the primary applications of 4-bromobenzenesulfonyl chloride in medicinal chemistry?

Methodological Answer:
It serves as a key intermediate for:

  • Sulfonamide Drugs: React with amines (e.g., primary alkylamines) to form sulfonamide bonds, a common motif in protease inhibitors.
  • Biaryl Synthesis: Suzuki couplings with arylboronic acids yield biphenyl scaffolds for kinase inhibitors .

Advanced: How can researchers resolve contradictions in catalytic systems reported for cross-coupling reactions?

Case Study:
Conflicting reports on Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts in Suzuki reactions:

  • Pd(PPh₃)₄: Higher yields (85–90%) but sensitive to oxygen.
  • PdCl₂(dppf): Air-stable but requires higher temperatures (80°C vs. 60°C).
    Recommendation: Pre-catalyst activation with reducing agents (e.g., NaBH₄) improves efficiency in oxygen-sensitive systems .

Basic: What spectroscopic data (e.g., MS, IR) are critical for characterizing derivatives?

Methodological Answer:

  • Mass Spectrometry (ESI-MS): Parent ion [M+H]⁺ at m/z 273.89 (C₆H₄BrClO₂S⁺).
  • IR: Strong S=O stretches at 1160 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of derivatives?

Methodological Answer:

  • Directing Groups: Introduce electron-donating groups (e.g., -OMe) meta to the sulfonyl chloride to direct electrophiles to the para position.
  • Lewis Acid Catalysis: Use AlCl₃ to polarize the sulfonyl group, enhancing para-selectivity in Friedel-Crafts alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.